molecular formula C9H11ClN2 B582356 2-Chloro-4-(2-pyrrolidinyl)pyridine CAS No. 1256787-30-0

2-Chloro-4-(2-pyrrolidinyl)pyridine

Cat. No.: B582356
CAS No.: 1256787-30-0
M. Wt: 182.651
InChI Key: CCYXTIZYRNXRPA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the second position and a pyrrolidinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with pyrrolidine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-pyrrolidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-pyrrolidinyl)pyridine is unique due to the combination of the pyrrolidinyl group and the chlorine atom on the pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Chloro-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C9H11ClN2
IUPAC Name: 2-chloro-4-pyrrolidin-2-ylpyridine
Molecular Weight: 182.65 g/mol

The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidinyl group, which significantly influences its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the pyrrolidinyl group enhances binding affinity, while the chlorine atom may influence pharmacokinetic properties. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antiviral Properties: Investigations into its ability to inhibit viral replication have shown promise.
  • Neuroprotective Effects: Its structure suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the cytotoxicity of this compound against ovarian and breast cancer cell lines. Results indicated moderate cytotoxic effects, highlighting its potential as an anticancer agent.
  • Antiviral Activity:
    • Research focused on the compound's ability to inhibit HIV replication demonstrated that certain derivatives showed significant activity, suggesting that modifications to the structure could enhance efficacy.
  • Neuroprotective Effects:
    • Investigations into its effects on neuronal cells indicated that it may protect against oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-ChloropyridineChlorine at position 2Limited biological activity
4-(2-Pyrrolidinyl)pyridineLacks chlorine atomModerate activity in neuropharmacology
Pyrrolidine DerivativesVarious substitutionsDiverse biological activities across multiple targets

Properties

IUPAC Name

2-chloro-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYXTIZYRNXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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